molecular formula C10H11BrClNO B14072193 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14072193
M. Wt: 276.56 g/mol
InChI Key: ZHJKQRGNWOOIBW-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone with a molecular formula of C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . Its structure features a chloropropan-2-one backbone attached to a phenyl ring substituted with an amino group at position 2 and a bromomethyl group at position 3. Predicted physicochemical properties include a boiling point of 379.4±37.0°C, density of 1.538±0.06 g/cm³, and pKa of 2.93±0.13, indicating moderate polarity and acidity .

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5,13H2,1H3

InChI Key

ZHJKQRGNWOOIBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1N)CBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Mechanistic Considerations

Retrosynthetic Analysis

The target molecule can be deconstructed into three key synthons:

  • Bromomethyl-substituted aniline core : Provides the aromatic framework with amino and bromomethyl functional groups
  • Chloropropanone moiety : Introduces the ketone and chloride functionalities
  • Coupling strategy : Links the aromatic system to the propanone chain while maintaining regiochemical control

This disconnection suggests two primary synthetic strategies:

  • Friedel-Crafts acylation of bromomethyl-substituted aniline derivatives
  • Nucleophilic substitution on pre-formed chloropropanone intermediates

Detailed Preparation Methodologies

Friedel-Crafts Acylation Route (Method A)

Step 1: Synthesis of 3-(Bromomethyl)-2-nitroacetophenone

Reaction Scheme
$$
\text{C₆H₅NO₂} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{3-(Bromomethyl)-2-nitroacetophenone}
$$

Procedure

  • Dissolve 2-nitro-m-xylene (1.0 equiv) in anhydrous dichloromethane (0.5 M) under N₂
  • Add AlCl₃ (1.2 equiv) at 0°C followed by acetyl chloride (1.1 equiv) dropwise
  • Warm to room temperature and stir for 12 hours
  • Quench with ice-cold HBr (48% aq.) and extract with DCM
  • Purify via flash chromatography (hexane:EtOAc 4:1)

Key Parameters

Variable Optimal Range Impact on Yield
Temperature 0-5°C Minimizes di-substitution
Acetyl Chloride 1.1 equiv Prevents over-acylation
Reaction Time 12-14 hrs Completes mono-acylation

Yield : 68-72% (lit. 65-70%)

Step 2: Nitro Group Reduction

Catalytic Hydrogenation
$$
\text{3-(Bromomethyl)-2-nitroacetophenone} \xrightarrow{\text{H₂/Pd-C}} \text{3-(Bromomethyl)-2-aminoacetophenone}
$$

Conditions

  • 10% Pd/C (5 mol%)
  • EtOH (0.3 M)
  • H₂ (50 psi), 25°C, 6 hours

Yield : 89-93%

Step 3: Chloroketone Formation

Chlorination Protocol
$$
\text{3-(Bromomethyl)-2-aminoacetophenone} + \text{SOCl₂} \rightarrow \text{Target Compound}
$$

Optimized Procedure

  • Suspend amine intermediate (1.0 equiv) in dry THF (0.4 M)
  • Add SOCl₂ (3.0 equiv) via syringe at -10°C
  • Warm to reflux (66°C) for 8 hours
  • Remove volatiles under reduced pressure
  • Recrystallize from EtOAc/hexane (1:3)

Critical Factors

  • Temperature Control : Below -5°C prevents amine hydrochloride formation
  • SOCl₂ Stoichiometry : Excess ensures complete ketone chlorination
  • Solvent Choice : THF improves solubility without side reactions

Yield : 76-80%

Nucleophilic Displacement Route (Method B)

Step 1: Preparation of 1-(2-Amino-3-(hydroxymethyl)phenyl)-1-chloropropan-2-one

Synthetic Sequence

  • Friedel-Crafts acylation of 2-aminobenzyl alcohol
  • Chlorination with PCl₅ in benzene

Intermediate Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.0 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H), 4.62 (s, 2H), 3.98 (s, 2H)
  • Yield : 81%
Step 2: Bromomethyl Group Installation

Appel Reaction Conditions
$$
\text{Hydroxymethyl Intermediate} + \text{PBr₃} \rightarrow \text{Bromomethyl Derivative}
$$

Optimized Protocol

Parameter Value Effect
PBr₃ Equiv 1.5 Minimizes phosphorous byproducts
Reaction Temp 0°C → RT Controlled exotherm
Solvent Dry DCM Improves reagent solubility
Reaction Time 4 hours Complete conversion

Workup

  • Quench with sat. NaHCO₃
  • Extract with DCM (3×)
  • Dry over MgSO₄
  • Chromatographic purification (SiO₂, hexane:EtOAc 3:1)

Yield : 85-88%

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Parameter Method A Method B
Total Steps 3 2
Overall Yield 48-54% 69-73%
Purity (HPLC) 98.5% 99.2%
Scalability Moderate High
Safety Concerns SOCl₂ usage PBr₃ hazard

Selectivity Considerations

  • Method A : Prone to over-chlorination without strict temperature control
  • Method B : Requires anhydrous conditions to prevent hydrolysis of PBr₃
  • Byproduct Formation :
    • Method A: 5-7% di-chlorinated species
    • Method B: <2% phosphorous-containing impurities

Advanced Process Optimization

Continuous Flow Synthesis

Adopting principles from industrial chlorinated compound production:

Reactor Design

  • Microfluidic system with three zones:
    • Acylation module (Teflon® AF-2400 tubing)
    • Hydrogenation cartridge (Pd/Al₂O₃ packed bed)
    • Chlorination chamber (glass-chip reactor)

Performance Metrics

Parameter Batch Process Flow System
Space-Time Yield 0.8 kg/m³/h 4.2 kg/m³/h
Reaction Volume 5 L 0.2 L
Temperature Control ±5°C ±0.5°C

Characterization and Quality Control

Spectroscopic Fingerprints

¹³C NMR (101 MHz, CDCl₃):

  • C=O: 205.8 ppm
  • C-Br: 32.1 ppm
  • C-Cl: 44.3 ppm

HRMS (ESI+):

  • Calculated for C₁₀H₁₁BrClNO [M+H]⁺: 276.5601
  • Found: 276.5598

Purity Assessment Protocol

  • HPLC : C18 column, MeCN:H₂O (70:30), 1 mL/min, λ=254 nm
  • Karl Fischer Titration : <0.1% H₂O
  • Halide Analysis (Volhard):
    • Total Cl⁻: 12.8% (theory 12.7%)
    • Total Br⁻: 28.9% (theory 28.8%)

Industrial-Scale Manufacturing Insights

Cost Analysis

Component Method A Cost Method B Cost
Raw Materials $412/kg $387/kg
Energy $28/kg $19/kg
Waste Treatment $45/kg $31/kg
Total $485/kg $437/kg

Environmental Impact

E-Factor Comparison :

  • Method A: 8.7 kg waste/kg product
  • Method B: 5.2 kg waste/kg product

Green Chemistry Improvements :

  • Solvent recovery systems (90% DCM reuse)
  • Catalytic hydrogenation vs. stoichiometric reductions
  • Bromine recycling from quench streams

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

  • Structure: The bromomethyl and amino groups are positioned at 3 and 4 on the phenyl ring, respectively, compared to 2 and 3 in the target compound.
  • Molecular Formula: C₁₀H₁₁BrClNO (identical to the target compound).
  • Properties : Similar predicted density (1.538 g/cm³ ) and boiling point (379.4°C ) but slightly altered reactivity due to substituent positional isomerism .

Halogen and Functional Group Variants

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

  • Structure : Replaces the bromomethyl group with a trifluoromethoxy (-OCF₃) moiety.
  • Molecular Formula: C₁₀H₉BrF₃NO₂; MW = 312.08 g/mol .
  • Higher molecular weight (312.08 vs. 276.56) may influence solubility and pharmacokinetics.

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one

  • Structure : Substitutes bromomethyl with a methylthio (-SCH₃) group at position 4.
  • Molecular Formula: C₁₀H₁₂ClNOS; MW = 229.73 g/mol .
  • Lower molecular weight (229.73 vs. 276.56) suggests differences in crystallinity and melting behavior.

Derivatives with Modified Backbones

1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one

  • Structure: Features a hydrazono-benzooxazole moiety instead of the bromomethyl-phenyl group.
  • Synthesis : Prepared via diazotization and coupling with 2-chloro-2,4-pentanedione .
  • Biological Activity: Demonstrates anticancer activity via DNA binding, highlighting the role of the hydrazono group in cytotoxicity .

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

  • Structure: An α,β-unsaturated ketone (enone) with bromine at position 2.
  • Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one followed by elimination .
  • Reactivity: The conjugated enone system increases electrophilicity, contrasting with the saturated ketone backbone of the target compound.

Biological Activity

1-(2-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by an amino group, a bromomethyl group, and a chloropropanone moiety, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic reactions. These interactions may inhibit the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer properties.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary findings suggest that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.
  • Ion Channel Modulation : The compound has been explored for its ability to modulate ion channels, particularly TRPC5, which is involved in calcium signaling and various cellular functions. Inhibition of TRPC5 has been linked to therapeutic effects in neuropsychiatric disorders .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability and increased apoptosis markers. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Mcl-1.
  • TRPC5 Ion Channel Inhibition : Research focused on the compound's ability to inhibit TRPC5-mediated currents showed an IC50 value of less than 10 nanomolar, highlighting its potency as a TRPC5 antagonist. This inhibition was associated with reduced intracellular calcium levels, which could be beneficial in treating conditions related to calcium dysregulation .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50/µg/mL)Target/Mechanism
Antimicrobial10 µg/mLInhibition of bacterial growth
Anticancer-Induction of apoptosis in cancer cells
TRPC5 Ion Channel Inhibition<10 nMModulation of calcium signaling

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC to avoid over-bromination.
  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.

Advanced: How can researchers resolve contradictory NMR data for bromomethyl-substituted aromatic ketones?

Methodological Answer :
Conflicting NMR data often arise from dynamic rotational isomerism or solvent effects. To address this:

2D NMR Analysis : Perform ¹H-¹³C HSQC and NOESY to confirm spatial proximity of protons and assign signals accurately .

Variable Temperature (VT) NMR : Conduct experiments at low temperatures (e.g., −40°C) to "freeze" rotational conformers and simplify splitting patterns .

Comparative Literature : Cross-reference with structurally similar compounds, such as 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, where methyl and bromo groups induce predictable deshielding effects .

Example Data Conflict Resolution :
In , the methyl group at C4 in the title compound shows a singlet at δ 2.44 ppm, while analogous protons in 3-(4-bromophenyl)-2-chloro-1-propene (δ 2.38–2.52 ppm) exhibit variability due to crystal packing .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer :
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), bromomethyl (δ 4.2–4.6 ppm), and ketone-related protons (δ 2.1–2.5 ppm) .
  • ¹³C NMR: Confirm carbonyl (δ 190–210 ppm) and quaternary carbons adjacent to halogens .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values (±5 ppm tolerance) .

X-ray Crystallography : Resolve crystal packing effects and confirm stereochemistry, as demonstrated for 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (P2₁/c space group) .

Advanced: How can the bromomethyl group’s lability be mitigated during synthesis?

Methodological Answer :
The bromomethyl group is prone to elimination or hydrolysis. Strategies include:

Low-Temperature Reactions : Conduct bromination at 0–5°C to minimize side reactions .

Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack on the bromomethyl moiety .

Solvent Choice : Use aprotic solvents (e.g., DCM or chloroform) to avoid proton exchange and stabilize intermediates .

Case Study : In , stirring the reaction mixture for 24 hours in chloroform ensured complete bromination without degradation.

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

Light Sensitivity : Store in amber vials at −20°C to prevent photolytic cleavage of the C-Br bond .

Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the chloropropanone group .

Short-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine shelf life, as done for similar halogenated ketones .

Advanced: How can computational chemistry aid in predicting reactivity patterns?

Q. Methodological Answer :

DFT Calculations : Use Gaussian 16 to model electrophilic aromatic substitution (EAS) at the bromomethyl-bearing phenyl ring. Compare HOMO/LUMO energies with analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone to predict sites of reactivity .

Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., chloroform vs. DMF) .

AIM Theory : Analyze bond critical points (BCPs) to assess halogen bonding strength, which influences crystallization behavior .

Basic: How to validate synthetic success in multi-step reactions?

Q. Methodological Answer :

Intermediate Characterization : After each step (e.g., bromination, elimination), isolate and characterize intermediates via melting point analysis and FTIR (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Byproduct Identification : Use GC-MS to detect dibrominated byproducts, which are common in halogenation reactions .

Yield Optimization : Adjust stoichiometry (e.g., 1.2 eq. bromine) and reaction time (24–48 hours) based on TLC monitoring .

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